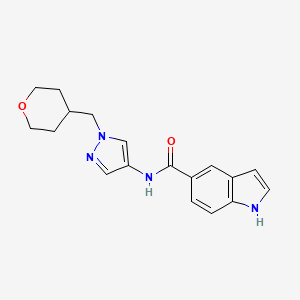
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been utilized to rapidly and efficiently synthesize tetrazolyl pyrazole amides, which exhibit a range of biological activities including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method offers a shorter reaction time compared to conventional heating methods, highlighting the chemical's versatility and potential in various fields of research (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).
Anticancer Applications
The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety as antitumor agents. These compounds have demonstrated good-to-excellent antitumor activity against various human cancer types, including human colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. The compounds have been characterized using analytical and spectroscopic techniques, showing their potential as anticancer drugs (Ashraf S. Hassan et al., 2021).
Oxidative C-C/N-N Bond-Formation
The compound has been part of studies focusing on the efficient synthesis of pyrazoles through oxidative C-C/N-N bond-formation cascades. This research underscores the compound's role in creating biologically active manmade compounds like anti-inflammatory drugs and insecticides, utilizing simple starting materials such as amines, ketones, and nitriles (Julia J. Neumann, Mamta Suri, & F. Glorius, 2010).
Synthesis and Characterization
Research has also focused on the synthesis, characterization, and evaluation of the cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, further demonstrating the compound's potential in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Molecular Interaction Studies
Studies have also been conducted on the molecular interaction of similar compounds with cannabinoid receptors, providing insights into the antagonist activities of these compounds. This research helps in understanding the molecular basis of receptor-ligand interactions, paving the way for the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(15-1-2-17-14(9-15)3-6-19-17)21-16-10-20-22(12-16)11-13-4-7-24-8-5-13/h1-3,6,9-10,12-13,19H,4-5,7-8,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVARRUFPDADLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

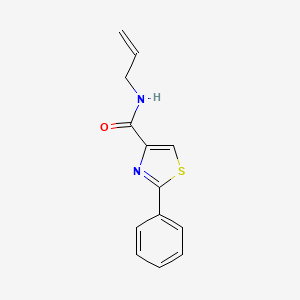
![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)
![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)
![N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B2923787.png)
![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)
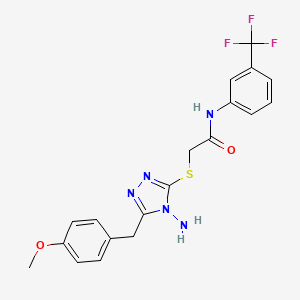
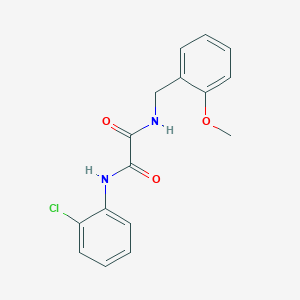
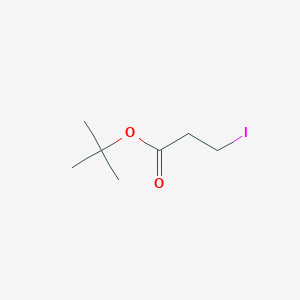
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)
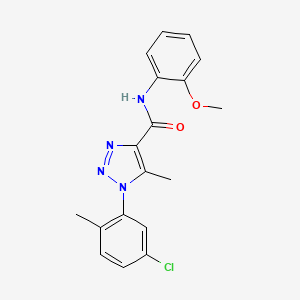

![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)
![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)